molecular formula C12H10N4O2S B487143 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol CAS No. 98968-26-4

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

Cat. No. B487143
CAS RN: 98968-26-4
M. Wt: 274.3g/mol
InChI Key: IPELDJKFQAXJGL-UHFFFAOYSA-N
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Description

The compound “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is a member of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family . This class of compounds has been the subject of extensive research due to their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of numerous studies . The vast majority of biologically active TPs and their analogs described to date are synthetic compounds . An efficient one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo has been reported .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied . The InChI code for a similar compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Safety And Hazards

While specific safety and hazard information for “2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol” is not available, a related compound, 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, has been classified with the GHS07 pictogram and carries the hazard statements H302, H312, and H332 .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired numerous reviews over the years on their chemistry and methods of synthesis, with a minor focus on their biological properties . As the development and application of these compounds continue, they may find further use in agriculture and medicinal chemistry .

properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELDJKFQAXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC(=O)NC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357319
Record name AP-501/41557792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

CAS RN

98968-26-4
Record name AP-501/41557792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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